molecular formula C9H10FN3O3 B1670336 地昔他滨 CAS No. 134379-77-4

地昔他滨

货号: B1670336
CAS 编号: 134379-77-4
分子量: 227.19 g/mol
InChI 键: HSBKFSPNDWWPSL-CAHLUQPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

地塞尔伏西他滨是一种胞嘧啶核苷类似物和核苷逆转录酶抑制剂。它最初被开发为治疗人类免疫缺陷病毒感染的实验性药物。 地塞尔伏西他滨在体外抑制人免疫缺陷病毒-1的复制 .

科学研究应用

作用机制

地塞尔伏西他滨通过抑制人免疫缺陷病毒-1的逆转录酶发挥作用。这种酶负责将病毒RNA复制成DNA,这是病毒生命周期中的一个关键步骤。 通过抑制这种酶,地塞尔伏西他滨阻止病毒复制,并降低感染者的病毒载量 .

生化分析

Biochemical Properties

Dexelvucitabine plays a significant role in biochemical reactions as a nucleoside reverse transcriptase inhibitor. It inhibits the replication of HIV-1 by interacting with the reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA from RNA. This interaction is crucial for its antiviral activity. Dexelvucitabine also interacts with other biomolecules such as cellular kinases, which phosphorylate the compound to its active triphosphate form .

Cellular Effects

Dexelvucitabine has been shown to affect various types of cells and cellular processes. In HIV-infected cells, it inhibits viral replication, leading to a decrease in viral load. This compound influences cell signaling pathways by interfering with the reverse transcription process, which is essential for viral replication. Additionally, Dexelvucitabine can impact gene expression and cellular metabolism by integrating into the host cell’s DNA, leading to potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of Dexelvucitabine involves its incorporation into the viral DNA during reverse transcription. Once phosphorylated to its active form, Dexelvucitabine triphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication. Dexelvucitabine also inhibits the activity of the reverse transcriptase enzyme, further preventing the synthesis of viral DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dexelvucitabine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that Dexelvucitabine can maintain its antiviral activity for extended periods in vitro. Its long-term effects on cellular function, including potential cytotoxicity, have been a concern, leading to the discontinuation of its development .

Dosage Effects in Animal Models

The effects of Dexelvucitabine vary with different dosages in animal models. At therapeutic doses, it has shown efficacy in reducing viral load. At higher doses, Dexelvucitabine has been associated with toxic effects, including hyperlipasemia and potential damage to pancreatic cells. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Dexelvucitabine is involved in several metabolic pathways. It undergoes phosphorylation by cellular kinases to form its active triphosphate metabolite, which is essential for its antiviral activity. The compound is also subject to deamination and other metabolic processes that can influence its efficacy and toxicity. Understanding these pathways is crucial for optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, Dexelvucitabine is transported and distributed through various mechanisms. It relies on nucleoside transporters for cellular uptake and is distributed to different cellular compartments where it exerts its antiviral effects. The compound’s distribution can affect its localization and accumulation, influencing its overall efficacy and potential toxicity .

Subcellular Localization

Dexelvucitabine’s subcellular localization is primarily within the nucleus, where it integrates into the host cell’s DNA. This localization is critical for its antiviral activity, as it allows the compound to interfere with viral replication. Post-translational modifications and targeting signals may also play a role in directing Dexelvucitabine to specific cellular compartments .

准备方法

地塞尔伏西他滨的合成路线包括制备2',3'-二脱氢-2',3'-二脱氧-5-氟胞嘧啶。反应条件通常包括使用特定的试剂和催化剂来实现所需的化学转化。 地塞尔伏西他滨的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

地塞尔伏西他滨经历各种化学反应,包括:

    氧化: 该反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如过氧化氢或高锰酸钾。

    还原: 该反应涉及添加氢或去除氧。常见的试剂包括还原剂,如硼氢化钠或氢化锂铝。

    取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

相似化合物的比较

地塞尔伏西他滨类似于其他核苷逆转录酶抑制剂,如拉米夫定和齐多夫定。它具有独特的结构特征,包括存在氟原子和二氢呋喃环,这些特征使其具有特定的化学性质和作用机制。其他类似的化合物包括:

地塞尔伏西他滨的独特之处在于其特定的化学结构,以及其在治疗人类免疫缺陷病毒感染方面的潜力,尽管最终未能成功。

属性

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158678
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134379-77-4
Record name Reverset
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134379-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexelvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexelvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexelvucitabine
Reactant of Route 2
Dexelvucitabine
Reactant of Route 3
Dexelvucitabine
Reactant of Route 4
Dexelvucitabine
Reactant of Route 5
Reactant of Route 5
Dexelvucitabine
Reactant of Route 6
Dexelvucitabine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。